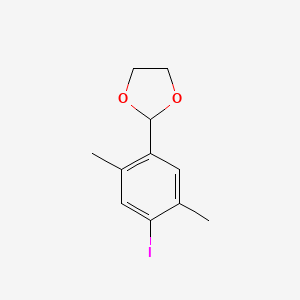

2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(4-IODO-2,5-DIMETHYLPHENYL)ACETAMIDE” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C10H12INO .

Molecular Structure Analysis

“N-(4-iodo-2,5-dimethylphenyl)-2-phenoxyacetamide” contains a total of 37 bonds; 21 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), and 1 ether (aromatic) .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound 2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane is structurally related to various derivatives of 1,3-dioxolane, which are actively researched in the field of organic synthesis and structural analysis. For instance, the synthesis of (4R,5R)‐α,α,α′,α′‐2, 2‐Hexaphenyl‐4,5-dimethanol‐1,3-dioxolane from dimethyl-L-tartrate and benzophenone showcases the compound's role in structural studies. The compound's conformation and OH⋯Ph interactions are distinct from related compounds, indicating its unique structural properties (Irurre et al., 2010).

Antimicrobial Activities

Derivatives of 1,3-dioxolane, similar to this compound, have been synthesized and evaluated for their antimicrobial properties. For example, novel amide derivatives of 1,3-dioxolane were found to exhibit significant antifungal and antibacterial activities against various strains of bacteria and fungi (Begum et al., 2019).

Chiroptical Studies

1,3-dioxolane derivatives exhibit interesting chiroptical properties. For instance, a study reported that 2,2-dimethyl-1,3-dioxolane connected to two pyrene moieties demonstrated cryptochirality in the ground state, which was deciphered in the photoexcited state by circularly polarised luminescence signals. This indicates the potential use of 1,3-dioxolane derivatives in chiroptical applications and studies (Amako et al., 2015).

Liquid Crystal Research

1,3-dioxolane derivatives, like the discussed compound, are also significant in liquid crystal research. The introduction of 1,3-dioxolane as a terminal group has been shown to significantly increase the positive dielectric anisotropy and birefringence of tolane-liquid crystals, enhancing their properties and applications in display technologies (Chen et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-iodo-2,5-dimethylphenyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-7-6-10(12)8(2)5-9(7)11-13-3-4-14-11/h5-6,11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUGRCWQNLHVMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)C2OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole](/img/structure/B2469844.png)

![Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride](/img/structure/B2469847.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2469852.png)

![1-(4-methoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2469859.png)

![5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2469866.png)